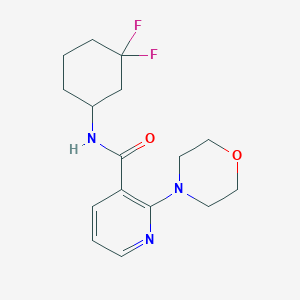![molecular formula C18H24N6O3 B7077764 5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7077764.png)
5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group attached to a piperazine ring, and a pyrazolopyrimidine core
Preparation Methods
The synthesis of 5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the cyclopropanecarbonyl group. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one include other pyrazolopyrimidines and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For example:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-12(2)24-16-14(9-20-24)18(27)23(11-19-16)10-15(25)21-5-7-22(8-6-21)17(26)13-3-4-13/h9,11-13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDKAXNVEYEHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7077711.png)
![[5-[(4-Fluorophenoxy)methyl]furan-2-yl]-[4-(oxolan-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7077719.png)
![4-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7077720.png)

![Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate](/img/structure/B7077737.png)
![2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid](/img/structure/B7077741.png)
![3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid](/img/structure/B7077758.png)
![1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B7077767.png)
![5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7077771.png)

![3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7077785.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea](/img/structure/B7077792.png)
![3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7077799.png)
